1,2,3-Heptadecanetricarboxylic acid, 2-hydroxy-
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Overview
Description
1,2,3-Heptadecanetricarboxylic acid, 2-hydroxy- is a tricarboxylic acid derivative with a hydroxyl group attached to the second carbon atom. This compound is known for its unique structure, which includes both carboxyl and hydroxyl functional groups. It is often used in various industrial and scientific applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Heptadecanetricarboxylic acid, 2-hydroxy- typically involves multiple steps. One common method includes the esterification of a fatty acid followed by hydrolysis to introduce the hydroxyl group. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification and hydrolysis processes. These methods are optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for commercial use .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Heptadecanetricarboxylic acid, 2-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, esters, and ethers. These products are often used in further chemical synthesis or as intermediates in various industrial processes .
Scientific Research Applications
1,2,3-Heptadecanetricarboxylic acid, 2-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1,2,3-Heptadecanetricarboxylic acid, 2-hydroxy- involves its interaction with various molecular targets and pathways. The hydroxyl and carboxyl groups allow it to form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting or modifying their activity. This makes it a valuable compound for studying enzyme mechanisms and developing new drugs .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Propanetricarboxylic acid, 2-hydroxy-: Similar in structure but with a shorter carbon chain.
Citric acid: Another tricarboxylic acid with similar functional groups but different applications.
Uniqueness
1,2,3-Heptadecanetricarboxylic acid, 2-hydroxy- is unique due to its long carbon chain, which imparts different physical and chemical properties compared to shorter-chain tricarboxylic acids. This makes it particularly useful in applications requiring specific hydrophobic or hydrophilic characteristics .
Properties
CAS No. |
5638-11-9 |
---|---|
Molecular Formula |
C20H36O7 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-hydroxyheptadecane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C20H36O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18(23)24)20(27,19(25)26)15-17(21)22/h16,27H,2-15H2,1H3,(H,21,22)(H,23,24)(H,25,26) |
InChI Key |
ABKLOAXZFTXYAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
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